3-Amino-2-cyclopropylquinazolin-4(3h)-one

Description

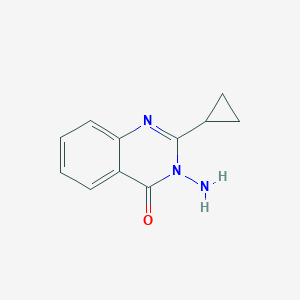

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-cyclopropylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-14-10(7-5-6-7)13-9-4-2-1-3-8(9)11(14)15/h1-4,7H,5-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGXGTBWGONVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=O)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Cyclopropylquinazolin 4 3h One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing the 3-Amino-2-cyclopropylquinazolin-4(3H)-one scaffold typically involve a sequential construction of the bicyclic ring system from readily available starting materials. These routes are well-documented and rely on fundamental organic reactions.

The synthesis often commences with anthranilic acid as the foundational building block. The first step involves an N-acylation reaction between anthranilic acid and cyclopropyl (B3062369) carbonyl chloride. mdpi.com This reaction forms the intermediate, 2-[(cyclopropylcarbonyl)amino]benzoic acid. The process is a standard method for introducing the cyclopropylcarbonyl group onto the amino group of anthranilic acid, setting the stage for the subsequent cyclization required to form the quinazolinone core. mdpi.com

The 2-[(cyclopropylcarbonyl)amino]benzoic acid intermediate is then subjected to a cyclodehydration reaction, typically by refluxing in acetic anhydride (B1165640), to yield the key intermediate, 2-cyclopropyl-4H-benzo[d] nih.govrsc.orgoxazin-4-one. mdpi.com This benzoxazinone (B8607429) is a crucial precursor in the synthesis of numerous 4(3H)-quinazolinone derivatives. mdpi.comnih.govresearchgate.net Its formation represents the closure of the first heterocyclic ring, which is subsequently modified to create the final quinazolinone structure. The stability and reactivity of this intermediate make it a pivotal point in the classical synthetic pathway.

The final step in this classical sequence is the conversion of 2-cyclopropyl-4H-benzo[d] nih.govrsc.orgoxazin-4-one into the target molecule. This is achieved by reacting the benzoxazinone intermediate with hydrazine (B178648) hydrate (B1144303). mdpi.comnih.govresearchgate.net The reaction proceeds via a nucleophilic attack by the hydrazine on the carbonyl carbon of the oxazinone ring, leading to ring opening. This is followed by an intramolecular cyclization and dehydration, which results in the formation of the pyrimidine (B1678525) ring of the quinazolinone system and installs the amino group at the N-3 position. nih.gov This method is widely employed for the synthesis of various 2-alkyl-3-aminoquinazolin-4(3H)-ones. nih.govresearchgate.net The reaction of 2-propyl-4H-3,1-benzoxazin-4-one with an excess of hydrazine hydrate in methanol (B129727) under reflux, for instance, yields 3-amino-2-propylquinazolin-4(3H)-one in high yield. nih.gov

Contemporary and Environmentally Benign Synthetic Strategies

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also environmentally friendly. These strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. frontiersin.org This technique has been successfully applied to the synthesis of quinazolinone derivatives, offering significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles. scholarsresearchlibrary.com For example, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one using microwave irradiation required only 5 minutes, yielding 87%, whereas the conventional heating method took 10 hours for a 79% yield. The use of microwaves can be applied to various steps in the quinazolinone synthesis, including the formation of the benzoxazinone intermediate and its subsequent conversion. mdpi.combohrium.com These green protocols often use environmentally benign solvents like water or pinane, further enhancing their sustainability. nih.govsci-hub.cat

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating (Reflux) | 10 hours | 79% | |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave Irradiation (800W) | 5 minutes | 87% | |

| Substituted 3-amino-2-methyl-quinazolin-4(3H)-ones | Conventional Heating | 3-6 hours | 48-89% | researchgate.net |

| Substituted 3-amino-2-methyl-quinazolin-4(3H)-ones | Microwave Irradiation | 10-20 minutes | 66-97% | researchgate.net |

A significant focus of contemporary organic synthesis is the avoidance of heavy-metal catalysts and harsh oxidants, which can lead to toxic byproducts and product contamination. rsc.org Consequently, numerous metal-free and oxidant-free methods for constructing the quinazolinone scaffold have been developed. acs.orgmdpi.com One such approach involves the phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides, which proceeds via a selective C-C bond cleavage under mild conditions to give 2-substituted quinazolinones in excellent yields. acs.orgacs.org Another green strategy employs a one-pot reaction between 2-amino-N-methoxybenzamides and various aldehydes, promoted by acetic acid, which obviates the need for any oxidant or metal catalyst. rsc.org These methods are valued for their operational simplicity, broad substrate scope, and formation of non-toxic byproducts. rsc.orggaylordchemical.com

| Protocol Type | Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Metal- and Oxidant-Free | β-ketoesters + o-aminobenzamides | Phosphorous acid | Selective C-C bond cleavage; excellent yields. | acs.orgacs.org |

| Oxidant- and Metal-Free | 2-amino-N-methoxybenzamides + aldehydes | Acetic acid | Cascade cyclocondensation and elimination; non-toxic ester byproduct. | rsc.org |

| Transition-Metal-Free | o-aminobenzamides in PEG-200 | Base-promoted | Mild reaction conditions; operational simplicity. | rsc.org |

| Metal-Free Aerobic Oxidation | Aldehydes + anthranilimide | Wet DMSO | Environmentally benign; uses O2 from air as oxidant. | gaylordchemical.com |

Multicomponent Reactions (MCRs) for Diversified Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient strategy for generating molecular diversity. While the direct synthesis of this compound via an MCR is not prominently documented, various MCRs are employed to create the broader quinazolin-4(3H)-one scaffold and its derivatives. These methodologies offer a powerful platform for accessing diversified analogues by varying the constituent components.

One notable MCR approach involves the one-pot synthesis of 2-amino-3-substituted quinazolinone derivatives. This strategy utilizes isatoic anhydride, a primary amine, and an electrophilic cyanating agent like N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.com The reaction proceeds through a cascade of events including the ring-opening of isatoic anhydride by the amine, decarboxylation, and subsequent heterocyclization, providing a streamlined route to the quinazolinone core. aurigeneservices.com

Another versatile three-component domino reaction has been developed for the synthesis of 3-arylquinazolin-4(3H)-ones. This method brings together arenediazonium salts, nitriles, and anthranilates. acs.org The reaction is initiated by the formation of an N-arylnitrilium intermediate, which then undergoes sequential nucleophilic addition and cyclization with the anthranilate to yield the final product. This approach is valued for its efficiency in forming multiple C–N bonds in a single pot under mild, metal-free conditions. acs.org

Spectroscopic and Structural Elucidation Techniques in Synthesis (e.g., IR, NMR, Mass Spectrometry, X-ray Diffraction)

The structural confirmation of this compound and its derivatives relies on a combination of standard spectroscopic and crystallographic techniques. These methods provide unambiguous evidence of the compound's connectivity, functional groups, and three-dimensional arrangement in the solid state.

Infrared (IR) Spectroscopy is used to identify key functional groups. For 3-amino-2-substituted quinazolin-4(3H)-ones, the IR spectra typically show characteristic absorption bands. For instance, the spectrum of a 2-(2-chlorophenyl) analogue displays strong peaks for the C=O amide stretch (1672 cm⁻¹), the C=N bond (1672 cm⁻¹), and N-H stretching vibrations (3461 and 1614 cm⁻¹). These values are indicative of the core quinazolinone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments. In the ¹H NMR spectrum of 3-Amino-2-methylquinazolin-4(3H)-one, the protons of the fused benzene (B151609) ring typically appear in the aromatic region (δ 7.30-7.91 ppm), the amino (NH₂) protons present as a singlet (δ 6.50 ppm), and the methyl protons also appear as a singlet (δ 2.07 ppm). nih.gov For the title compound, this compound, specific signals for the cyclopropyl protons would be expected in the aliphatic region.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. sifisheriessciences.com

| Parameter | This compound mdpi.com | 3-Amino-2-propylquinazolin-4(3H)-one nih.gov |

|---|---|---|

| Formula | C₁₁H₁₁N₃O | C₁₁H₁₃N₃O |

| Crystal System | Monoclinic | Trigonal |

| Space Group | P2₁/n | R3:H |

| a (Å) | 9.2529 | 24.1525 |

| b (Å) | 4.7246 | 24.1525 |

| c (Å) | 22.3460 | 9.6500 |

| β (°) | 90.02 | - |

| Volume (ų) | 976.6 | 4875.1 |

Biological Activities of 3 Amino 2 Cyclopropylquinazolin 4 3h One and Its Analogues

Antineoplastic and Antiproliferative Potencies

Derivatives of the 3-aminoquinazolin-4(3H)-one structure have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cellular signaling pathways and the induction of programmed cell death.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazoline (B50416) nucleus is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. Several generations of EGFR inhibitors used in cancer therapy are based on this scaffold. The 4-aminoquinazoline structure, in particular, has been identified as a potent inhibitor of EGFR. sapub.org Research into various quinazolinone derivatives has consistently highlighted their ability to interfere with EGFR signaling pathways, which are often dysregulated in cancer cells, leading to uncontrolled proliferation. For instance, novel quinazolinone-amino acid hybrids have been developed and shown to exhibit excellent EGFR inhibitory activity. mdpi.com Furthermore, the development of dual inhibitors targeting both EGFR and other kinases, such as BRAFV600E, underscores the versatility of the quinazolin-4-one structure in designing targeted cancer therapies. nih.gov

Phosphatidylinositol 3-Kinase Delta (PI3Kδ) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism, and its delta isoform (PI3Kδ) is a validated target in hematological malignancies and inflammatory diseases. The quinazolinone framework has been successfully employed to create potent and selective PI3Kδ inhibitors. For example, a complex derivative, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, was discovered through a fragment-hybrid approach and demonstrated high potency, inhibiting PI3Kδ with an IC50 value of 14 nM and showing high selectivity over other PI3K isoforms. nih.gov This highlights the adaptability of the quinazolinone scaffold for targeting different kinase families involved in cancer pathogenesis.

Mechanistic Insights into Apoptosis Induction

Inducing apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. Studies on analogues of 3-Amino-2-cyclopropylquinazolin-4(3H)-one have provided insights into this process. The closely related compound, 3-amino-2-methylquinazolin-4(3H)-one, has been shown to induce apoptosis in various cancer cell lines. rdd.edu.iq This compound exerts its cytotoxic effects and inhibits cancer cell growth by triggering apoptosis, which can be observed through morphological changes and DNA fragmentation in the cells. rdd.edu.iq Other quinazoline-containing compounds have also been confirmed to induce both early and late apoptosis, often through the activation of executioner enzymes like caspases. nih.gov For example, certain quinazoline Schiff bases have been observed to cause distinct morphological features of apoptosis in treated MCF-7 breast cancer cells. nih.gov

In Vitro Cellular Efficacy in Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2)

The antiproliferative effects of 3-aminoquinazolin-4(3H)-one analogues have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The 2-methyl analogue, for instance, showed potent growth inhibition against HeLa (cervical cancer), AMN3 (mammary adenocarcinoma), and HEp-2 (laryngeal cancer) cell lines. rdd.edu.iq Other quinazoline derivatives have shown significant cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. researchgate.net Newly synthesized quinazoline Schiff bases demonstrated remarkable antiproliferative effects against the MCF-7 cell line, with IC50 values in the low micromolar range. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Quinazolinone Analogues

| Compound/Derivative | Cell Line | Activity (IC50) |

|---|---|---|

| Quinazoline Schiff Base 1 | MCF-7 | 6.246 µM |

| Quinazoline Schiff Base 2 | MCF-7 | 5.910 µM |

| 3-amino-2-methylquinazolin-4(3H)-one | HeLa | Growth Inhibition |

| 3-amino-2-methylquinazolin-4(3H)-one | Hep-2 | Growth Inhibition |

Antimicrobial Efficacy

In addition to their antineoplastic properties, quinazolin-4(3H)-one derivatives have been investigated for their potential as antimicrobial agents, showing activity against a range of pathogenic bacteria.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Proteus mirabilis)

The 3-amino-2-substituted-quinazolin-4(3H)-one scaffold has been a foundation for the synthesis of new compounds with antibacterial properties. Various derivatives have been tested against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : New derivatives of quinazolin-4(3H)-one have been screened for their in vitro antimicrobial activity against Staphylococcus aureus, a significant Gram-positive pathogen. eco-vector.com Research has shown that specific structural modifications, such as the inclusion of a naphthyl radical or an amide group, can lead to pronounced activity against this bacterium. pharmpharm.ru

Escherichia coli : The antibacterial efficacy of quinazolinone compounds has also been demonstrated against the Gram-negative bacterium Escherichia coli. Derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one showed moderate to good antibacterial activity against E. coli. sapub.org In some studies, the antibacterial effect was enhanced by conjugating the quinazolinone derivative with silver nanoparticles. nih.gov

Proteus mirabilis : This Gram-negative bacterium, often associated with complicated urinary tract infections, has also been a target for quinazolinone derivatives. nih.gov Analogues such as 3-amino-2-methyl-quinazolin-4(3H)-one have been tested for in vitro activity against P. mirabilis, showing promising results. sapub.org

Table 2: Antibacterial Activity of Selected 3-Amino-2-methyl-quinazolin-4(3H)-one Derivatives

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Good |

| Escherichia coli | Moderate to Good |

| Proteus mirabilis | Moderate to Good |

Antifungal Activities (e.g., against Mucor mucedo)

The antifungal properties of 2-cyclopropyl derivatives of quinazolin-4(3H)-one have been investigated, with notable efficacy observed against the common mold Mucor mucedo. mdpi.com Studies have demonstrated that this compound is a very effective inhibitor of fungal growth. mdpi.com In experiments using white bread as a growth medium, samples treated with this compound showed no mold growth over a period when untreated samples were significantly covered. mdpi.comresearchgate.net The surface concentration of the inhibitor used in these tests was 3 × 10⁻⁶ mol/cm². researchgate.net

Similar potent antifungal effects were observed on concrete plaster. Areas treated with this compound remained free of mold, in stark contrast to untreated areas which showed significant brown mold growth. mdpi.com This highlights the compound's ability to inhibit fungal proliferation on different substrates. The nature of substituents at the 2- and 3-positions of the quinazolin-4(3H)-one heterocycle is considered a determining factor in their antifungal activity. mdpi.com

Antitubercular Potential

The quinazolinone scaffold is a recurring motif in the development of antitubercular agents. While specific studies on the cyclopropyl (B3062369) derivative are not detailed, numerous analogues have shown promising activity against Mycobacterium tuberculosis (MTB). For instance, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for in vitro activity against the H37Rv strain and multi-drug resistant (MDR) strains of MTB. nih.gov

Certain analogues with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold demonstrated the most potent activity, with a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov Another derivative, featuring an imidazole (B134444) ring at the 2-position, also showed significant inhibition against both susceptible (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). nih.gov The development of new antimicrobial drugs is critical due to the rising incidence of tuberculosis, particularly cases involving multiple drug resistance. researchgate.net

Table 1: Antitubercular Activity of Selected Dihydroquinazolinone Analogues

| Compound | Substituent at 2-position | MIC against M. tuberculosis H37Rv (µg/mL) | MIC against MDR-MTB (µg/mL) |

|---|---|---|---|

| 3k | Imidazole ring | 4 | 16 |

| 3l | Di-substituted aryl (halogens) | 2 | Not specified |

| 3m | Di-substituted aryl (halogens) | 2 | Not specified |

Data sourced from studies on 2,3-dihydroquinazolin-4(1H)-one derivatives. nih.gov

Quorum Sensing Inhibition (QSI)

Quorum sensing (QS) is a bacterial cell-to-cell communication mechanism that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies that aim to disarm pathogens rather than kill them. nih.govnih.gov The quinazolinone scaffold has been identified as a key structure for designing PqsR inhibitors. nih.gov PqsR is a receptor involved in the QS system of Pseudomonas aeruginosa, which utilizes 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS) as a signaling molecule. nih.gov

Many reported PqsR inhibitors incorporate the quinazolinone scaffold to mimic the quinolone core of PQS, thereby enhancing their binding affinity to the receptor. nih.gov By replacing the quinolone core of PQS with a quinazolinone structure and modifying the 3-position, researchers have created compounds with high pyocyanin (B1662382) and biofilm inhibition activity against P. aeruginosa. nih.gov This approach represents a promising avenue for combating bacterial infections by disrupting their communication pathways. nih.govnih.gov

Anti-Inflammatory and Analgesic Properties

Various analogues of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Studies on novel series of 3-aryl-2-substituted amino-3H-quinazolin-4-ones have identified compounds with significant activity. nih.gov For example, in one study, the compound 2-(1-ethylpropylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one was found to be the most active analgesic agent. nih.gov

In anti-inflammatory assays, such as the carrageenan-induced paw oedema test in rats, other analogues have demonstrated potent effects. nih.govresearchgate.net The compound 2-(1-methylbutylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one was identified as a highly active anti-inflammatory agent, proving to be moderately more potent than the reference standard, diclofenac (B195802) sodium. nih.gov Similarly, another study found 3-butyl-2-(1-ethylpropylidene-hydrazino)-3H-quinazolin-4-one to be the most effective anti-inflammatory compound in its series, also more potent than diclofenac. researchgate.net Notably, these compounds generally showed only mild ulcerogenic potential compared to aspirin. nih.govresearchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Analogues

| Compound Series | Most Active Analgesic Agent | Most Active Anti-inflammatory Agent | Anti-inflammatory Potency vs. Diclofenac |

|---|---|---|---|

| 3-(3-methylphenyl) derivatives nih.gov | 2-(1-ethylpropylidene-hydrazino)-... | 2-(1-methylbutylidene-hydrazino)-... | Moderately more potent |

| 3-(2-methylphenyl) derivatives nih.gov | 2-(1-ethylpropylidene-hydrazino)-... | 2-(1-methylbutylidene-hydrazino)-... | Moderately more potent |

Anticonvulsant Activity

The quinazolin-4(3H)-one structure is a well-established pharmacophore for anticonvulsant activity, famously represented by methaqualone, a sedative-hypnotic agent from the 1960s and 1970s. mdpi.com The anticonvulsant effect of these compounds is suggested to be mediated through positive allosteric modulation of the GABAA receptor. mdpi.com

Structure-activity relationship (SAR) studies have identified key structural requirements for this activity: the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, the N1 atom serves as an electron donor, and the carbonyl group provides a hydrogen bonding site. mdpi.com The substituents at positions 2 and 3 are crucial for modulating the pharmacokinetic properties and the potency of the anticonvulsant effect. mdpi.com Synthesized 2,3-disubstituted quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant activity in various models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, confirming the potential of this chemical class in developing novel antiepileptic agents. mdpi.commdpi.com

Modulatory Effects on Other Biological Targets

Inhibition of DNA Repair Enzyme Systems

The quinazolinone framework has been incorporated into molecules designed to inhibit enzymes involved in DNA replication and repair, which is a key strategy in developing antibacterial and anticancer agents. nih.govmdpi.com One important target is the bacterial DNA gyrase subunit B (GyrB), an enzyme essential for DNA replication that has not yet been addressed by approved antibiotics. nih.gov

Researchers have identified a novel inhibitor of S. aureus GyrB by screening compounds containing a 4-hydroxy-2-quinolone fragment, which is known to be essential for GyrB inhibition. nih.gov This led to the discovery of a hit compound featuring a 4-oxoquinazolin moiety, which demonstrated moderate inhibition of S. aureus GyrB with an IC₅₀ value of 1.21 µM. nih.gov The predicted binding mode suggests that the carbonyl group of the 4-oxoquinazolin moiety is relevant for its bioactivity. nih.gov This finding presents a promising starting point for the development of new antibacterial agents targeting DNA gyrase. nih.gov

Kinase Inhibition Profiles (e.g., CDK5, GSK-3, CLK1, CK1, DYRK1A)

While a specific kinase inhibition profile for this compound is not extensively documented in publicly available research, the broader class of quinazolinone derivatives has been widely investigated as potent kinase inhibitors. Analogues of this compound have shown significant activity against a variety of kinases, including those implicated in cell cycle regulation and neurodegenerative diseases.

Research into quinazolin-4(3H)-one derivatives has demonstrated their potential as inhibitors of multiple tyrosine protein kinases. For instance, certain analogues have exhibited strong inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov Some of these compounds showed inhibitory activity against CDK2 that was comparable to the established inhibitor imatinib (B729). nih.gov The docking analysis of some quinazolin-4(3H)-one derivatives has suggested that they can act as ATP-competitive type-I inhibitors against EGFR kinase. nih.gov

Furthermore, a quinazoline-based multi-kinase inhibitor, BPR1K871, has been identified with broad inhibition potential against several cancer-associated kinases. oncotarget.com This compound demonstrated potent dual inhibition of FLT3 and Aurora Kinase A (AURKA) and also showed activity against ABL1, AXL, BRAF, CHEK2, CSF1R, DDR, FLT1, KIT, PDGFR, PLK4, RET, TRKA, and VEGFR2. oncotarget.com The discovery of such multi-kinase inhibitors within the quinazoline class highlights the therapeutic potential of this scaffold.

Given the established activity of its analogues, it is plausible that this compound could also exhibit inhibitory activity against a range of kinases. Further screening and detailed structure-activity relationship studies would be necessary to elucidate its specific kinase inhibition profile.

Table 1: Kinase Inhibition by Quinazolinone Analogues

| Compound Class | Target Kinases | Key Findings |

| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR, VEGFR2 | Potent inhibitory activity, with some compounds comparable to known inhibitors like imatinib and erlotinib. nih.gov |

| Quinazoline-based multi-kinase inhibitor (BPR1K871) | FLT3, AURKA, ABL1, AXL, BRAF, CHEK2, CSF1R, DDR, FLT1, KIT, PDGFR, PLK4, RET, TRKA, VEGFR2 | Broad-spectrum kinase inhibition with potential for cancer therapy. oncotarget.com |

DNA Interaction Studies, including Photo-Disruptive Activity

The interaction of small molecules with DNA is a critical aspect of their potential as therapeutic agents. Studies on analogues of this compound have revealed interesting DNA interaction properties, particularly photo-disruptive activity.

A study on 3-amino-2-methyl-quinazolin-4(3H)-ones, which are structurally very similar to the cyclopropyl derivative, found that several of these compounds were photo-active towards plasmid DNA. mdpi.com Specifically, eight out of eleven tested compounds showed photo-disruptive activity under UVB irradiation, and four were active under UVA irradiation. mdpi.com The presence of certain substituents, such as a nitro group, was found to be crucial for this activity. mdpi.com Molecular docking studies have suggested that these quinazolinone derivatives can bind to DNA, and this binding is correlated with their observed photo-activity. nih.gov

The mechanism of photo-disruption is thought to involve the generation of reactive species upon UV irradiation, which then lead to DNA cleavage. The ability of these compounds to absorb UV light and subsequently interact with DNA makes them potential candidates for photochemotherapy. The 3-amino group on the quinazolinone ring is believed to play a role in the physicochemical characteristics that influence both light absorption and affinity for DNA. mdpi.com

While direct studies on the DNA interaction and photo-disruptive activity of this compound are not yet available, the findings for its 2-methyl analogue strongly suggest that it may possess similar properties. The cyclopropyl group at the 2-position could potentially influence the compound's conformation and electronic properties, which in turn could modulate its DNA binding and photo-reactivity.

Table 2: Photo-Disruptive Activity of 3-Amino-2-methyl-quinazolin-4(3H)-one Analogues

| Irradiation | Activity | Key Findings |

| UVB | 8 out of 11 compounds active | Demonstrates the potential of this scaffold for UVB-induced DNA damage. mdpi.com |

| UVA | 4 out of 11 compounds active | Highlights the possibility of activation by less harmful UVA light. mdpi.com |

Anti-Endotoxic Potential of Derivatives

Endotoxins, such as lipopolysaccharides (LPS) from Gram-negative bacteria, can trigger a potent inflammatory response, leading to conditions like sepsis. While direct evidence for the anti-endotoxic potential of this compound derivatives is limited, the broader class of quinazoline compounds has been extensively studied for its anti-inflammatory properties.

The anti-inflammatory activity of quinazoline derivatives is well-documented. mdpi.com For example, proquazone (B1679723) is a marketed non-steroidal anti-inflammatory drug (NSAID) based on a quinazolinone structure. mdpi.com Various synthetic quinazolinone derivatives have been shown to reduce edema in animal models of inflammation, with some compounds exhibiting activity comparable to standard drugs like ibuprofen (B1674241) and phenylbutazone. mdpi.com

The mechanism of anti-inflammatory action for many quinazoline derivatives involves the inhibition of key inflammatory mediators. For instance, some pyrazolo[5,1-b]quinazoline derivatives are potent inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are crucial in the inflammatory cascade. nih.gov Given that the physiological response to endotoxins is a massive inflammatory reaction, compounds with potent anti-inflammatory activity could potentially mitigate the harmful effects of endotoxins.

Therefore, while the term "anti-endotoxic" may not be explicitly used in the literature for these compounds, the established anti-inflammatory activities of the quinazolinone scaffold suggest a strong potential for derivatives of this compound to counteract endotoxin-induced inflammation. Further research is warranted to specifically evaluate their efficacy in models of endotoxemia.

Table 3: Anti-Inflammatory Activity of Quinazolinone Analogues

| Compound Class | Mechanism/Model | Key Findings |

| Proquazone (marketed drug) | NSAID | Effective in treating rheumatoid arthritis and osteoarthritis. mdpi.com |

| Substituted quinazolinones | Carrageenan-induced paw edema | Significant reduction in edema, comparable to ibuprofen. mdpi.com |

| Pyrazolo[5,1-b]quinazolines | COX-2 and 5-LOX inhibition | Potent dual inhibitors of key inflammatory enzymes. nih.gov |

Structure Activity Relationship Sar Investigations of 3 Amino 2 Cyclopropylquinazolin 4 3h One Derivatives

Influence of Substitutions on the Quinazolinone Core

The biological profile of 3-amino-2-cyclopropylquinazolin-4(3H)-one is intricately linked to the nature and position of substituents on its core structure. Modifications at the C-2, N-3, C-6, and C-8 positions, as well as the introduction of various cyclic moieties, have been shown to significantly modulate the compound's efficacy and spectrum of activity.

Role of the Cyclopropyl (B3062369) Moiety at the C-2 Position

The substituent at the C-2 position of the quinazolinone ring plays a pivotal role in determining the biological activity. rsc.org The presence of a cyclopropyl group at this position is a distinguishing feature of the parent compound and is significant for its bioactivity. While the specific cyclopropyl derivatives of quinazolin-4(3H)-one have been noted as being poorly studied, recent research has demonstrated that these compounds exhibit high antifungal activity against molds like Mucor mucedo. mdpi.com

The cyclopropyl ring, a small, strained carbocycle, introduces unique conformational constraints and electronic properties. unl.pt Its rigid structure can help in orienting the molecule optimally within a biological target's binding site. General studies on quinazolinone derivatives have shown that substitutions at the C-2 position are crucial for various activities, including anticancer effects. For instance, analogues with a propyl substitution at C-2 were found to be potent anticancer agents, underscoring the importance of the alkyl group at this position. rsc.org The unique properties of the cyclopropyl group, as compared to a simple propyl group, may contribute to specific interactions and enhanced activity profiles. unl.pt The demonstrated antifungal efficacy of 2-cyclopropyl quinazolinone derivatives suggests this moiety is a key pharmacophoric feature. mdpi.com

| Compound Structure | Substituent at C-2 | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | Cyclopropyl | High antifungal activity against Mucor mucedo | mdpi.com |

| Generic 2-propyl-quinazolinone derivative | Propyl | Potent anti-cancer activity | rsc.org |

Significance of the Amino Group at the N-3 Position

The amino group at the N-3 position is a critical functional group that significantly influences the molecule's physicochemical properties and its ability to interact with biological targets. This group acts as a hydrogen bond donor, a feature essential for molecular recognition and binding affinity at receptor sites. nih.govnih.gov

Crystal structure analysis of closely related analogues, such as 3-amino-2-ethylquinazolin-4(3H)-one and 3-amino-2-propyl-quinazolin-4(3H)-one, reveals that the N-3 amino group is actively involved in forming intermolecular hydrogen bonds. nih.govnih.gov This capacity for hydrogen bonding is fundamental to the formation of stable ligand-receptor complexes.

Furthermore, the N-3 amino group serves as a versatile synthetic handle for further molecular modification. researchgate.net Derivatization at this position, for instance by forming Schiff bases or other substituted moieties, has been shown to produce compounds with improved or altered biological activities, including enhanced analgesic and anti-inflammatory properties. mdpi.comnih.gov Conversely, introducing deactivating functional groups at the N-3 position has been linked to enhanced hypotensive efficacy, indicating that modulation of this site is a key strategy for tuning the pharmacological profile of the quinazolinone scaffold. nih.gov

Impact of Halogenation at C-6 and C-8 Positions

The introduction of halogen atoms, particularly at the C-6 and C-8 positions of the quinazolinone ring, is a well-established strategy for modulating the bioactivity of this class of compounds. Halogens can alter the electronic distribution within the molecule and increase its lipophilicity, which can enhance membrane permeability and target interaction. nih.gov

Structure-activity relationship studies have revealed that the presence of halogens at the C-6 and C-8 positions can significantly improve antimicrobial activities. nih.gov For example, the synthesis of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones has been pursued to leverage this effect. However, the influence of halogenation can be context-dependent; in some series of 2,4,6-trisubstituted quinazolines, an iodo group at the C-6 position was found to be detrimental to antibacterial activity. nih.gov

These positions are also synthetically valuable. Halogenated quinazolinones, such as 2-aryl-6,8-dibromo derivatives, serve as versatile intermediates for metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This allows for the introduction of a wide variety of substituents at these positions, enabling extensive exploration of the chemical space to optimize biological activity.

| Position(s) of Halogenation | General Effect on Bioactivity | Specific Example/Observation | Reference |

|---|---|---|---|

| C-6 and C-8 | Can improve antimicrobial activity | Derivatives like 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones are synthesized for this purpose. | nih.gov |

| C-6 | Can be detrimental to activity | An iodo-group at C-6 was unfavorable for antibacterial activity in a series of 2,4,6-trisubstituted quinazolines. | nih.gov |

| C-6 and C-8 | Enables further diversification | 6,8-dibromo derivatives are used as intermediates in cross-coupling reactions to create novel analogues. | nih.govresearchgate.net |

Effects of Substituted Aromatic Rings and Heterocyclic Moieties at Various Positions

The attachment of substituted aromatic and heterocyclic rings to the quinazolinone core is a powerful strategy for expanding the chemical and biological diversity of these compounds. Such modifications can introduce new interaction points with biological targets, alter solubility, and fine-tune the electronic properties of the molecule.

Extensive research has shown that the nature and substitution pattern of these appended rings have a profound impact on the resulting pharmacological activity. mdpi.comujpronline.com

At the N-3 Position : Attaching a substituted aromatic ring at the N-3 position is considered essential for potent antimicrobial activities. nih.gov The substitution of various aryl and heteroaryl moieties at this position has also led to derivatives with improved analgesic and anti-inflammatory effects. nih.gov

At the C-2 Position : While the parent compound features a cyclopropyl group, replacing it with various aromatic or heterocyclic systems is a common modification strategy that yields bioactive compounds. nih.gov

Hybrid Molecules : Linking the quinazolinone scaffold to other heterocyclic systems like 1,2,3-triazole or oxadiazole has produced hybrid molecules with significant anti-tubercular and anticancer activities. The electronic nature of substituents on these appended rings is critical; electron-donating or electron-withdrawing groups can enhance or diminish the activity depending on the specific biological target. rsc.org For instance, in a series of 2-methyl-3-((heterocyclic-methylene)amino) quinazolin-4(3H)-ones, a thiophene (B33073) moiety conferred the highest antibacterial and antifungal potency. nih.gov

| Position of Substitution | Appended Moiety | Resulting Biological Activity | Reference |

|---|---|---|---|

| N-3 | Substituted Aromatic Ring | Essential for antimicrobial activity; improved analgesic/anti-inflammatory effects | nih.govnih.gov |

| N-3 | Thiophen-2-ylmethylene | Most potent antibacterial and antifungal agent in its series | nih.gov |

| Quinazolinone Core | Linked 1,2,3-Triazole and Phenyl Rings | Potent anti-tubercular activity | rsc.org |

Conformational and Stereochemical Considerations in Activity Modulation

The three-dimensional structure, including the conformation and stereochemistry of this compound derivatives, is a critical determinant of their biological activity. The spatial arrangement of atoms and functional groups dictates how the molecule fits into and interacts with its biological target. nih.gov

A key finding is the existence of rotational isomers (rotamers) in derivatives of the title compound. For example, a Schiff base synthesized from this compound was found to exist as two distinct rotamers in the crystalline state. mdpi.com Significantly, it was determined that only the minor isomer could act as a bidentate ligand to form a metal chelate complex, highlighting that specific conformations are required for certain biological or chemical interactions. mdpi.com

Rational Design Principles based on SAR for Enhanced Bioactivity

The collective structure-activity relationship findings provide a clear framework for the rational design of new this compound derivatives with enhanced potency and selectivity. nih.govresearchgate.net The goal is to systematically modify the lead structure to optimize its interactions with a specific biological target.

Key design principles derived from SAR studies include:

Retention and Modification of the C-2 Cyclopropyl Group : The cyclopropyl moiety at the C-2 position is a key feature for observed antifungal activity. mdpi.com Rational design can involve retaining this group or exploring bioisosteric replacements (e.g., other small, strained rings or short alkyl chains) to probe the steric and electronic requirements of the target's binding pocket. mdpi.com

Strategic Derivatization at the N-3 Amino Group : The N-3 amino group is an ideal point for modification. nih.gov Based on SAR, attaching substituted aromatic or heterocyclic rings via linkages like Schiff bases can introduce new binding interactions and tune the compound's activity profile (e.g., towards antimicrobial or anti-inflammatory effects). mdpi.comnih.gov

Judicious Use of Halogenation : Placing halogens at the C-6 and C-8 positions can increase lipophilicity and introduce favorable electronic properties, often leading to enhanced antimicrobial activity. nih.gov These halogenated positions can also be used as synthetic handles for further diversification through cross-coupling reactions, allowing for the targeted introduction of a wide array of functional groups. nih.gov

Hybrid Molecule Construction : Based on the success of quinazolinone hybrids, a rational approach involves linking the this compound scaffold to other known pharmacophores (e.g., triazoles, indoles, pyrazoles). rsc.org This can lead to compounds with dual mechanisms of action or improved potency through synergistic interactions with the target.

By integrating these principles, medicinal chemists can move beyond random screening and adopt a more targeted approach to develop next-generation quinazolinone-based therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Receptor Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to understand the binding mode of ligands to the active site of a receptor, providing crucial information on the intermolecular interactions that stabilize the complex. While specific docking studies exclusively on 3-Amino-2-cyclopropylquinazolin-4(3h)-one are not extensively documented in publicly available literature, the broader class of quinazolinone derivatives has been the subject of numerous molecular docking analyses against various therapeutic targets. These studies offer a framework for predicting the potential binding interactions of this compound.

For this compound, it can be hypothesized that the quinazolinone core would establish similar foundational interactions within the binding pockets of these receptors. The 3-amino group could act as a hydrogen bond donor or acceptor, potentially forming additional interactions that enhance binding affinity. The 2-cyclopropyl group, being a small, rigid, and lipophilic moiety, is likely to occupy a hydrophobic pocket within the active site, contributing to the specificity and potency of the compound. The precise nature of these interactions can be predicted and visualized through detailed molecular docking simulations.

Table 1: Potential Intermolecular Interactions of this compound with Biological Targets

| Target Protein | Potential Interacting Residues | Type of Interaction |

| COX-2 | Ser530, Arg120, Tyr385 | Hydrogen Bonding, Hydrophobic |

| EGFR | Met793, Thr790, Cys797 | Hydrogen Bonding, Hydrophobic |

| Tubulin | Cys241, Leu255, Val318 | Hydrophobic, van der Waals |

Quantum Chemical Optimizations and Conformational Landscape Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometry of molecules. These calculations provide valuable information about a molecule's stability, reactivity, and conformational preferences. The three-dimensional structure of this compound has been characterized using X-ray diffraction, and its geometry has been optimized using computational methods. researchgate.netmdpi.com

These studies reveal a non-planar geometry for the molecule, with the cyclopropyl (B3062369) group oriented at a significant angle to the plane of the quinazolinone ring system. nih.govnih.gov The sum of the valence angles around the 3-amino nitrogen atom is indicative of its sp3 hybridization state. mdpi.com This geometrical arrangement is crucial for its interaction with biological targets, as it dictates the spatial orientation of its functional groups.

Conformational landscape analysis, which involves mapping the potential energy of the molecule as a function of its rotatable bonds, can identify the most stable (lowest energy) conformations. For this compound, the primary conformational flexibility would arise from the rotation around the bond connecting the cyclopropyl group to the quinazolinone ring and the orientation of the amino group. Quantum chemical calculations can determine the energetic barriers between different conformations and the probability of their existence at physiological temperatures. Understanding the preferred conformations is essential, as the bioactive conformation (the one that binds to the receptor) may not necessarily be the lowest energy conformation.

Furthermore, quantum chemical calculations can provide insights into the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 2: Calculated Quantum Chemical Properties of Quinazolinone Derivatives

| Property | Description | Relevance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions |

In Silico Screening and Virtual Library Design for Novel Leads

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening.

Starting with the core structure of this compound, a virtual library of novel analogs can be designed by systematically modifying its chemical structure. For example, different substituents can be introduced at various positions of the quinazolinone ring, the amino group can be functionalized, or the cyclopropyl moiety can be replaced with other small alkyl or cycloalkyl groups.

This virtual library can then be screened against the three-dimensional structure of a specific biological target using molecular docking algorithms. The compounds in the library are ranked based on their predicted binding affinity (docking score) for the target. The top-ranking compounds, which are predicted to have the most favorable binding interactions, are then selected for chemical synthesis and experimental testing. This approach significantly narrows down the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

The design of the virtual library can be guided by structure-activity relationship (SAR) studies of known quinazolinone derivatives. By analyzing the structural features that are known to contribute to the biological activity of this class of compounds, more focused and effective virtual libraries can be created.

Prediction of Biological Targets and Binding Affinities through Computational Methods

Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action and potential therapeutic applications. A variety of computational methods, often referred to as target prediction or target fishing, can be employed to predict the potential protein targets of this compound. These methods are typically based on the principle of chemical similarity, where the structure of the query molecule is compared to a database of known ligands with annotated biological activities. If the query molecule is structurally similar to known ligands for a particular target, it is predicted to also bind to that target.

In addition to target prediction, computational methods can be used to estimate the binding affinity of a ligand for its target. Binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the binding interaction. Methods for predicting binding affinity range from relatively simple scoring functions used in molecular docking to more computationally intensive and accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP) calculations. tum.de These methods take into account various energetic contributions to binding, including electrostatic interactions, van der Waals forces, and solvation effects.

By applying these computational tools to this compound, it is possible to generate a list of putative biological targets and to rank them based on the predicted binding affinity. These predictions can then guide experimental validation studies, such as in vitro binding assays and cell-based functional assays, to confirm the predicted targets and to quantify the binding affinity.

Derivatives and Analogues Development Based on the 3 Amino 2 Cyclopropylquinazolin 4 3h One Scaffold

Synthesis and Biological Evaluation of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of compounds derived from 3-amino-2-cyclopropylquinazolin-4(3H)-one. These are typically synthesized through a condensation reaction between the primary amino group of the parent compound and an aldehyde or ketone.

A key example is the synthesis of 2-cyclopropyl-3-[(Z)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one. This Schiff base was prepared by reacting this compound with salicylic (B10762653) aldehyde. mdpi.com The reaction is carried out by refluxing the components in a solvent such as ethanol (B145695) or isobutanol, leading to the formation of the desired product in high yield. mdpi.com The structure of this Schiff base has been confirmed using various spectroscopic methods and X-ray diffraction. mdpi.comresearchgate.net

In terms of biological activity, derivatives of 2-cyclopropylquinazolin-4(3H)-one, including the parent 3-amino compound and its Schiff base derivative, have demonstrated significant antifungal properties. mdpi.comcitedrive.com Specifically, they have shown high activity against the bread mold Mucor mucedo. mdpi.com

| Compound Name | Structure | Reactants | Biological Activity | Reference |

|---|---|---|---|---|

| 2-cyclopropyl-3-[(Z)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one | ![Chemical structure of 2-cyclopropyl-3-[(Z)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one](https://i.imgur.com/example.png) | This compound + Salicylic aldehyde | High antifungal activity against Mucor mucedo | mdpi.com |

Formation and Characterization of Metal Chelate Complexes (e.g., Nickel(II) Complexes)

The Schiff bases derived from this compound can act as ligands to form coordination complexes with various metal ions. The nitrogen atom of the azomethine group and the oxygen atom from the hydroxyl group of the salicylaldehyde (B1680747) moiety create an ideal pocket for chelation.

Following the synthesis of the Schiff base 2-cyclopropyl-3-[(Z)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one, a Nickel(II) chelate complex, bis[2-cyclopropyl-3-{[2-(hydroxy-κO)benzylidene]amino-κN}quinazolin-4(3H)-onato]nickel(II), has been successfully synthesized and characterized. mdpi.com This complex is formed by treating the Schiff base ligand with a Nickel(II) salt. mdpi.com

Characterization using X-ray diffraction, IR spectroscopy, and diffuse reflectance spectroscopy has revealed specific structural details. mdpi.com The Nickel(II) ion is coordinated by the nitrogen donor atoms and the deprotonated oxygen atoms of two Schiff base ligands, forming a square-planar chelate structure (NiN2O2). mdpi.comcitedrive.com It is noteworthy that the Schiff base acts as a bidentate ligand, and the oxygen atom of the quinazolinone's carbonyl group does not participate in the coordination. mdpi.com Like its parent compounds, this Nickel(II) complex also exhibits high antifungal activity against Mucor mucedo. mdpi.comcitedrive.com

| Complex Name | Ligand | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| bis[2-cyclopropyl-3-{[2-(hydroxy-κO)benzylidene]amino-κN}quinazolin-4(3H)-onato]nickel(II) | 2-cyclopropyl-3-[(Z)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one | Square-planar | Ni(II) ion coordinated by N and deprotonated O atoms of the ligand. Quinazolinone C=O group is not involved in coordination. | mdpi.com |

Design and Synthesis of Hybrid Molecules (e.g., Thiadiazole, Oxadiazole, Triazole, Indole Amides, Benzothiazoles)

Molecular hybridization, a strategy that combines two or more pharmacologically active scaffolds into a single molecule, is a widely used approach in drug design to create multifunctional agents with potentially synergistic or enhanced biological activities. rsc.orgnih.gov The this compound structure is a suitable candidate for creating such hybrids, particularly by modifying the 3-amino group. While specific examples directly using the 2-cyclopropyl variant are not extensively documented in the reviewed literature, general synthetic routes for creating quinazolinone hybrids with heterocycles like thiadiazole, oxadiazole, and triazole are well-established. tandfonline.comresearchgate.netacs.orgtandfonline.com

General Synthetic Routes:

1,3,4-Thiadiazole (B1197879)/1,2,4-Triazole (B32235) Hybrids: The 3-amino group can be converted into a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization under different conditions to yield either a 1,3,4-thiadiazole or a 1,2,4-triazole ring fused or linked to the quinazolinone core. dergipark.org.trnih.gov

1,3,4-Oxadiazole (B1194373) Hybrids: A common method involves converting the 3-amino group to a hydrazide, which can then be cyclized with reagents like carbon disulfide followed by oxidative cyclization, or by reacting with various carboxylic acids, to form the 1,3,4-oxadiazole ring. researchgate.nettandfonline.comfrontiersin.org

Indole Amides/Benzothiazole Amides: These can be synthesized via a straightforward amide coupling reaction. The 3-amino group of the quinazolinone scaffold can be acylated using a carboxylic acid derivative of another heterocycle (e.g., indole-2-carboxylic acid or benzothiazole-2-carboxylic acid) to form a stable amide linkage between the two pharmacophores.

The rationale behind creating these hybrids is to leverage the known biological activities of each heterocyclic system. For instance, triazoles, thiadiazoles, and oxadiazoles (B1248032) are known to possess a wide range of activities, including antimicrobial and anticancer properties. rsc.orgtandfonline.comdergipark.org.trnih.gov

Mannich Bases and Other Functionalized Analogues

The synthesis of Mannich bases is another important derivatization strategy in medicinal chemistry, known for yielding compounds with a diverse range of pharmacological activities, including antibacterial and cytotoxic effects. niscair.res.ininnovareacademics.inhakon-art.com A Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. innovareacademics.in

For the quinazolinone scaffold, the active hydrogen is typically at the N-1 position of the ring. Although specific Mannich bases derived from this compound are not detailed in the available literature, the general synthetic pathway is applicable. The reaction would involve treating the parent quinazolinone with formaldehyde and a secondary amine (such as piperidine, morpholine, or N-methylpiperazine) in a suitable solvent like ethanol. niscair.res.ininnovareacademics.in This would result in the formation of an aminomethyl group at the N-1 position. The biological evaluation of quinazolinone-based Mannich bases has often revealed interesting cytotoxic and antimicrobial profiles. niscair.res.inniscair.res.inresearchgate.net

Future Directions in Research on 3 Amino 2 Cyclopropylquinazolin 4 3h One

Exploration of Novel Synthetic Methodologies for Scaffold Functionalization

The advancement of 3-Amino-2-cyclopropylquinazolin-4(3H)-one as a therapeutic lead is contingent on the efficient synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. Current synthesis involves the reaction of 2-alkyl-4H-3,1-benzoxazin-4-ones with hydrazine (B178648) hydrate (B1144303). nih.gov Future research should focus on developing more innovative and efficient synthetic strategies.

Key areas for exploration include:

Microwave-Assisted Synthesis: Green chemistry approaches, such as microwave-assisted synthesis, have proven effective for producing other 3-amino-2-methyl-quinazolin-4(3H)-ones, offering benefits like reduced reaction times and increased yields. mdpi.combohrium.com Applying these techniques to the synthesis of the cyclopropyl (B3062369) analogue and its derivatives could significantly streamline the drug discovery process. bohrium.com

One-Pot Reactions: Developing one-pot reaction protocols can improve efficiency and reduce waste, making the synthesis more scalable and cost-effective. nih.gov

Scaffold Functionalization: The 3-amino group serves as a critical handle for derivatization. Future synthetic efforts should explore a wide range of reactions to introduce diverse functionalities. This includes the formation of amides and Schiff bases, which can alter the compound's physicochemical properties and biological activity. mdpi.com

Catalytic Methods: Investigating novel catalytic systems, such as copper-catalyzed reactions used for other quinazolinone syntheses, could provide milder and more efficient routes to functionalized derivatives. nih.gov

By expanding the synthetic toolkit, researchers can generate a wide array of novel compounds, enabling a thorough exploration of the SAR and the identification of candidates with optimized properties.

Identification and Validation of Additional Biological Targets

While initial studies have noted the antifungal properties of this compound, the broader quinazolinone core is known to interact with a multitude of biological targets, suggesting a rich field for further investigation. researchgate.net A systematic screening of this compound and its derivatives against various targets is a critical next step.

Potential therapeutic areas and targets for investigation include:

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | EGFR, VEGFR-2, PDGFR-β, Tubulin, DHFR, PARP | Quinazolines are well-established inhibitors of multiple receptor tyrosine kinases (RTKs) and other key proteins involved in cancer progression. nih.govnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), β-secretase (BACE-1), Monoamine oxidase (MAO-B) | The quinazoline (B50416) scaffold is a promising framework for developing agents to combat the complex pathology of Alzheimer's disease. mdpi.comnih.gov |

| Infectious Diseases | Viral Proteins (e.g., SARS-CoV-2), Bacterial Enzymes | Quinazolinone derivatives have demonstrated both antiviral and antibacterial activities. nih.govnih.gov |

| Inflammatory Disorders | Cyclooxygenase (COX), Other inflammatory mediators | Certain quinazolinones exhibit potent anti-inflammatory effects. researchgate.net |

This table outlines potential therapeutic applications and biological targets for this compound based on the known activities of the broader quinazolinone class.

Validating these interactions through robust in vitro and in vivo models will be essential to define new therapeutic indications for this chemical series.

Advanced Computational Strategies for Lead Optimization and Mechanistic Elucidation

In silico methods are indispensable tools for accelerating drug discovery by providing insights into ligand-target interactions and predicting molecular properties. researchgate.net The application of advanced computational strategies will be pivotal for the rational design and optimization of this compound derivatives.

Future computational research should focus on:

Molecular Docking: To predict the binding modes and affinities of novel derivatives against newly identified biological targets. This allows for the prioritization of compounds for synthesis and biological testing. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complexes over time, providing a more dynamic and accurate picture of the binding interactions. researchgate.net

ADME/T Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is crucial for the early identification of candidates with favorable pharmacokinetic profiles and for filtering out compounds likely to fail in later stages of development. plos.org

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features with biological activity, guiding the design of more potent and selective compounds. wjpsonline.com

Integrating these computational approaches will facilitate a more efficient lead optimization process, reducing the time and cost associated with bringing a new therapeutic agent to the clinic. researchgate.net

Development of Multi-Target Directed Ligands (MTDLs) based on the Quinazolinone Core

The "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and Alzheimer's. plos.org The development of Multi-Target Directed Ligands (MTDLs), single compounds designed to modulate multiple targets simultaneously, represents a highly promising therapeutic strategy. mdpi.com The quinazolinone scaffold is an ideal foundation for creating such agents. rsc.org

Future research in this area should involve:

Rational Design of Hybrids: Designing hybrid molecules that incorporate the this compound core with other pharmacophores known to interact with different, but pathologically related, targets. rsc.org

Application in Complex Diseases:

Alzheimer's Disease: Creating MTDLs that concurrently inhibit cholinesterases (AChE/BuChE) and β-amyloid aggregation or BACE-1. mdpi.comnih.gov

Cancer: Developing single agents that possess both cytotoxic (e.g., tubulin inhibition) and antiangiogenic (e.g., VEGFR-2/EGFR inhibition) properties. nih.gov

Advanced Generative Models: Utilizing novel computational tools, such as generative adversarial networks (MTDL-GAN), to design novel MTDLs from scratch, potentially exploring new chemical space. chemrxiv.org

By leveraging the structural versatility of the this compound core, the development of innovative MTDLs could lead to next-generation therapies with enhanced efficacy and a reduced potential for drug resistance. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-cyclopropylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation or microwave-assisted reactions. For example, quinazolin-4-one derivatives are often synthesized using thiourea intermediates or by reacting anthranilic acid derivatives with cyclopropane carbonyl chloride. Microwave irradiation (e.g., 280 W for 4 minutes) significantly reduces reaction time and improves yields (up to 97%) compared to conventional heating . Key parameters include solvent choice (e.g., DMF or dichloromethane), stoichiometry of reagents (e.g., EDCI as a coupling agent), and temperature control to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For instance, -NMR peaks in DMSO- typically show aromatic protons at δ 7.34–7.65 ppm, while the cyclopropyl group may appear as a multiplet in δ 1.2–1.8 ppm. IR absorption bands near 1630 cm confirm the carbonyl group. Cross-validation with -NMR (e.g., carbonyl carbon at δ 167.30 ppm) and mass spectrometry (e.g., molecular ion [M] at m/z 286.71) ensures structural accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Safety data sheets (SDS) indicate risks such as skin irritation (H313) and harmful inhalation (H333). Researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood. Spill management requires inert absorbents (e.g., vermiculite), and waste disposal should comply with hazardous chemical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for quinazolin-4-one derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example, DMSO- may induce hydrogen bonding, shifting proton peaks. Use multi-dimensional NMR (e.g., - HSQC) to resolve overlapping signals. High-resolution mass spectrometry (HRMS) and X-ray crystallography (as in ) provide definitive structural validation .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess degradation kinetics via HPLC under accelerated conditions (e.g., 40–80°C, pH 1–13). highlights surface adsorption effects; silica gel chromatography or lyophilization can stabilize the compound. For pH-sensitive derivatives, buffer systems (e.g., phosphate buffer at pH 7.4) are recommended for long-term storage .

Q. How can computational methods predict the reactivity or biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like kinases or receptors. Studies in suggest quinazolin-4-ones inhibit enzymes via hydrogen bonding with active-site residues .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in quinazolin-4-one analogs?

- Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., cyclopropyl vs. aryl groups). Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with QSAR models identify critical functional groups. For example, shows 3-(4-methoxyphenyl) derivatives enhance activity due to electron-donating effects .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in biological activity data across studies?

- Methodological Answer : Variability may stem from assay conditions (e.g., cell line differences, incubation times). Meta-analyses using standardized protocols (e.g., MTT assay for cytotoxicity) and statistical tools (ANOVA, Tukey’s HSD test) minimize bias. emphasizes triangulating data with orthogonal methods (e.g., flow cytometry for apoptosis) .

Q. What statistical approaches validate the reproducibility of synthesis yields?

- Methodological Answer : Perform triplicate experiments with randomized block designs to account for batch effects. Use regression analysis (e.g., R values) to correlate reaction parameters (temperature, catalyst loading) with yield. demonstrates microwave synthesis reduces variability (60–97% yield range) via controlled energy input .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.